molecular formula C11H14BrNO B12085420 3-Bromo-2-(cyclobutylmethoxy)aniline

3-Bromo-2-(cyclobutylmethoxy)aniline

Cat. No.: B12085420
M. Wt: 256.14 g/mol
InChI Key: CFPJROUNTGWUAC-UHFFFAOYSA-N
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Description

3-Bromo-2-(cyclobutylmethoxy)aniline is an organic compound characterized by a bromine atom, a cyclobutylmethoxy group, and an aniline moiety

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-bromo-2-(cyclobutylmethoxy)aniline

InChI

InChI=1S/C11H14BrNO/c12-9-5-2-6-10(13)11(9)14-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7,13H2

InChI Key

CFPJROUNTGWUAC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=C(C=CC=C2Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(cyclobutylmethoxy)aniline typically involves the following steps:

    Bromination: Aniline is first brominated to introduce the bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Methoxylation: The brominated aniline is then reacted with cyclobutylmethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the cyclobutylmethoxy group at the 2-position.

Industrial Production Methods: Industrial production of 3-Bromo-2-(cyclobutylmethoxy)aniline may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Ammonia or primary amines in ethanol or water.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated aniline derivatives.

    Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-Bromo-2-(cyclobutylmethoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated anilines on cellular processes and enzyme activities.

Industry: In the industrial sector, 3-Bromo-2-(cyclobutylmethoxy)aniline can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-2-(cyclobutylmethoxy)aniline exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclobutylmethoxy group can influence the compound’s binding affinity and specificity, potentially modulating biological pathways and chemical reactions.

Comparison with Similar Compounds

    3-Bromoaniline: Lacks the cyclobutylmethoxy group, making it less bulky and potentially less selective in its interactions.

    2-Methoxyaniline: Contains a methoxy group but lacks the bromine atom, affecting its reactivity and applications.

    3-Bromo-2-methoxyaniline: Similar but with a methoxy group instead of a cyclobutylmethoxy group, leading to different steric and electronic properties.

Uniqueness: 3-Bromo-2-(cyclobutylmethoxy)aniline stands out due to the presence of both the bromine atom and the cyclobutylmethoxy group, which together confer unique steric and electronic characteristics. These features can enhance its utility in specific chemical reactions and biological applications.

This detailed overview provides a comprehensive understanding of 3-Bromo-2-(cyclobutylmethoxy)aniline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-Bromo-2-(cyclobutylmethoxy)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of 3-Bromo-2-(cyclobutylmethoxy)aniline can be represented as follows:

C1H1BrC1H1NC1H1O\text{C}_1\text{H}_1\text{Br}\text{C}_1\text{H}_1\text{N}\text{C}_1\text{H}_1\text{O}

Pharmacological Properties

Research indicates that 3-Bromo-2-(cyclobutylmethoxy)aniline exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.
  • Antiviral Activity : Similar compounds have shown promise in inhibiting viral replication, particularly in the context of SARS-CoV-2, suggesting a potential for further exploration in antiviral applications.

The mechanisms through which 3-Bromo-2-(cyclobutylmethoxy)aniline exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The bromine substituent may enhance the lipophilicity of the molecule, facilitating membrane penetration.
  • The aniline moiety may interact with specific enzymes or receptors involved in microbial and viral pathways.

Research Findings

Recent studies have provided insights into the biological activity of similar compounds. For instance, a study focused on structural optimization of non-covalent inhibitors against SARS-CoV-2 demonstrated significant antiviral effects with related aniline derivatives . These findings underscore the importance of structural modifications in enhancing biological efficacy.

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 (µM)Reference
3-Bromo-2-(cyclobutylmethoxy)anilineAntiviralTBDCurrent Study
ML300Antiviral4.45
3-Bromo-2-nitroanilineAntimicrobialTBD

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral potential of structurally related compounds in a murine model infected with SARS-CoV-2. The results indicated a reduction in viral load, suggesting that modifications similar to those seen in 3-Bromo-2-(cyclobutylmethoxy)aniline could yield beneficial effects .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of various anilines, indicating that compounds with similar structures displayed inhibitory effects against Gram-positive bacteria. This suggests a pathway for further studies on 3-Bromo-2-(cyclobutylmethoxy)aniline's efficacy against specific pathogens .

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